2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole hydrochloride
Description
2-(Chloromethyl)-1-(difluoromethyl)-1H-imidazole hydrochloride (CAS 1049718-73-1) is a halogenated imidazole derivative with the molecular formula C₅H₆Cl₂F₂N₂ and a molecular weight of 203.02 g/mol . Its structure features a chloromethyl (-CH₂Cl) group at the 2-position and a difluoromethyl (-CF₂H) group at the 1-position of the imidazole ring, with a hydrochloride salt enhancing solubility. Imidazole derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or ion channel modulators .
Properties
IUPAC Name |
2-(chloromethyl)-1-(difluoromethyl)imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2.ClH/c6-3-4-9-1-2-10(4)5(7)8;/h1-2,5H,3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOFCWFCNXJOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CCl)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049718-73-1 | |
| Record name | 1H-Imidazole, 2-(chloromethyl)-1-(difluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049718-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(Chloromethyl)-1-(difluoromethyl)-1H-imidazole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring both chloromethyl and difluoromethyl groups, suggests a diverse range of interactions with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C5H5ClF2N2
- Molecular Weight : 164.56 g/mol
- CAS Number : 16334830
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections summarize key findings related to its biological effects.
The compound's mechanism of action is believed to involve the inhibition of specific enzymes and proteins that are crucial for cellular processes. This inhibition can lead to various biological effects, such as:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially through interference with bacterial protein synthesis or cell wall integrity.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other imidazole derivatives known for their anticancer activities .
Antimicrobial Activity
A study evaluating the antimicrobial properties of imidazole derivatives found that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's structure enhances its ability to penetrate bacterial membranes, increasing its efficacy .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce G2/M phase arrest and apoptosis in these cells, suggesting a potential role as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induces apoptosis via microtubule disruption |
| A549 (Lung) | 30 | G2/M phase arrest |
Side Effects and Toxicity
While promising, the compound also exhibits toxicity at higher concentrations. Reports indicate:
- Acute Toxicity : Harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation upon contact (H315) .
Comparative Analysis with Similar Compounds
Compared to other imidazole derivatives, this compound displays unique characteristics due to its difluoromethyl group, which enhances lipophilicity and biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-1H-imidazole | Simple methyl group | Moderate antimicrobial |
| 1H-Imidazo[4,5-b]pyridine | Additional nitrogen heteroatoms | Stronger anticancer effects |
| This compound | Chloromethyl & difluoromethyl groups | High antimicrobial & anticancer potential |
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics for studying protein interactions and functions. It has shown binding affinity with biological macromolecules, which is crucial for understanding its potential therapeutic roles. The ability to modify protein structures through its reactive groups allows researchers to investigate various biochemical pathways and mechanisms .
Organic Synthesis
Due to its reactive functional groups, this compound serves as a building block in organic synthesis. It can be used to create more complex molecules by facilitating nucleophilic substitutions, thus expanding the library of chemical compounds available for various applications .
Structure-Activity Relationship (SAR) Studies
Research has demonstrated that modifications of the imidazole structure can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have been investigated for their inhibitory effects on aromatase and steroid sulfatase, enzymes involved in steroid metabolism. Such studies reveal insights into how structural changes influence biological activity, paving the way for developing new therapeutic agents .
Case Study 1: Interaction with Biological Macromolecules
A study investigating the interaction of this compound with proteins indicated that it could alter protein functions significantly. This interaction is pivotal in drug design, where understanding how compounds influence protein behavior can lead to more effective therapeutics .
Case Study 2: Inhibition of Enzymatic Activity
In vitro studies have shown that derivatives of this compound exhibit potent inhibition against aromatase and steroid sulfatase, with IC50 values indicating strong activity. These findings suggest that such derivatives could be explored further as potential drugs for conditions influenced by steroid hormones .
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-imidazole hydrochloride | Contains a methyl group instead of chloromethyl | Less reactive than chlorinated variants |
| 2-(Chloromethyl)-1H-imidazole | Lacks difluoromethyl group | Simpler structure, potentially different activity |
| 4-Difluoromethyl-1H-imidazole | Contains difluoromethyl but lacks chlorination | May exhibit different solubility and reactivity |
The unique combination of halogenated groups in this compound significantly alters its chemical properties and biological activities compared to other imidazole derivatives .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Effects on Molecular Weight: The target compound’s difluoromethyl group increases molecular weight compared to the methyl-substituted analogue (203.02 vs. 167.03 g/mol) . Bulky substituents (e.g., SKF-96365’s aryl groups) result in significantly larger molecular weights (426.94 g/mol), impacting pharmacokinetics .
Electronic and Steric Influences :
- The difluoromethyl group (-CF₂H) introduces strong electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to methyl (-CH₃) or isopropyl (-C₃H₇) groups .
- Chloromethyl (-CH₂Cl) at the 2-position is a common reactive site for further functionalization, as seen in intermediates like 2-(chloromethyl)-1-methyl-1H-imidazole HCl .
Pharmacological Relevance
TRP Channel Modulation :
- The target compound’s difluoromethyl group may confer selectivity for TRPC3/6/7 channels, akin to SKF-96365, which broadly inhibits TRPC channels .
- Clotrimazole’s larger structure allows inhibition of multiple TRP subtypes (TRPM2/3/4/6), highlighting how substituent bulk affects target promiscuity .
Solubility and Stability :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole hydrochloride?
- Methodology : Synthesis typically involves:
Imidazole Ring Formation : Cyclization of α-halo ketones or aldehydes with diamines under acidic conditions (e.g., ZnCl₂ catalysis) .
Substituent Introduction : Chloromethylation via nucleophilic substitution (e.g., using chloromethyl halides) and difluoromethylation via electrophilic fluorination (e.g., Selectfluor®) .
Hydrochloride Salt Formation : Treatment with HCl to enhance solubility and stability .
- Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts like N-alkylated derivatives.
Q. How is the purity and structural integrity of this compound validated?
- Characterization Techniques :
- NMR Spectroscopy (¹H/¹³C, ¹⁹F) to confirm substitution patterns and regiochemistry .
- Mass Spectrometry (MS) for molecular weight verification .
- X-ray Crystallography (if crystalline) to resolve ambiguities in tautomerism .
- Purity Assessment : HPLC with UV detection (≥95% purity threshold) and elemental analysis .
Q. What safety precautions are essential when handling this compound?
- PPE : Gloves, lab coat, and eye protection to avoid skin/eye contact (P260 code) .
- Ventilation : Use fume hoods due to potential inhalation hazards (P201/P202 codes) .
- Storage : Dry, airtight containers at room temperature to prevent hydrolysis (P402+P404 codes) .
Advanced Research Questions
Q. How can contradictory bioactivity data from different synthetic batches be resolved?
- Root Cause Analysis :
- Impurity Profiling : Compare HPLC traces to identify byproducts (e.g., unreacted intermediates) .
- Isotope-Labeling Studies : Trace metabolic pathways to confirm if impurities contribute to observed activity .
- Mitigation : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate reproducibility across ≥3 independent syntheses .
Q. What strategies optimize reaction conditions for regioselective substitution on the imidazole ring?
- Steric/Electronic Control :
- Use bulky bases (e.g., DBU) to direct substitution to less hindered positions .
- Electrophilic directing groups (e.g., nitro) to enhance reactivity at specific sites .
- Catalytic Approaches : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions .
Q. How does the difluoromethyl group influence the compound’s mechanism of action in biological systems?
- Hypothesis Testing :
Enzyme Inhibition Assays : Compare IC₅₀ values against non-fluorinated analogs to assess fluorine’s role in binding affinity .
Metabolic Stability Studies : Radiolabel the difluoromethyl group to track oxidative degradation in liver microsomes .
- Computational Modeling : DFT calculations to evaluate fluorine’s electrostatic effects on target interaction .
Q. What experimental designs are recommended for assessing stability under physiological conditions?
- Stability Studies :
- pH Variation : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS .
- Thermal Stress : Accelerated aging at 40–60°C to predict shelf-life .
- Light Exposure : UV-vis spectroscopy to detect photodegradation products .
Q. How can conflicting data on antimicrobial activity (e.g., MIC values) be reconciled?
- Standardization :
- Use CLSI/FDA guidelines for MIC assays to ensure consistency in inoculum size and growth media .
- Include positive controls (e.g., ciprofloxacin) to validate assay sensitivity .
- Mechanistic Follow-Up : Synergy studies (checkerboard assays) to rule out combinatorial effects with media components .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
